3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione
Description
3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione is a synthetic naphthoquinone derivative characterized by a hydroxyl group at position 4 and a branched 3,7-dimethyloctyl chain at position 3 of the naphthalene-1,2-dione backbone. Naphthoquinones are redox-active compounds widely studied for their biological activities, including antiparasitic, anticancer, and antimicrobial properties.
Properties
CAS No. |
3343-37-1 |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3,7-dimethyloctyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H26O3/c1-13(2)7-6-8-14(3)11-12-17-18(21)15-9-4-5-10-16(15)19(22)20(17)23/h4-5,9-10,13-14,21H,6-8,11-12H2,1-3H3 |
InChI Key |
GFCHWTMLPIXTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione typically involves the alkylation of a naphthalene derivative followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or alkane, using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of 3-(3,7-Dimethyloctyl)-4-naphthoquinone.
Reduction: Formation of 3-(3,7-Dimethyloctyl)-4-hydroxy-1,2-dihydronaphthalene.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The 3,7-dimethyloctyl chain in the target compound provides greater lipophilicity than Buparvaquone’s tert-butylcyclohexylmethyl group, which may enhance tissue penetration but reduce aqueous solubility.
- The isobutyl group in 62830-53-9 results in lower molecular weight and reduced steric hindrance compared to branched alkyl chains in the target compound .
Biological Activity: Buparvaquone’s antiprotozoal efficacy (e.g., against Theileria spp.) is well-documented, linked to its ability to disrupt mitochondrial electron transport in parasites. The target compound’s elongated alkyl chain may modulate similar pathways but with altered pharmacokinetics .
Electronic and Steric Considerations: Methoxy and methyl groups in 1589-92-0 create an electron-rich quinone core, stabilizing semiquinone radicals differently compared to hydroxylated derivatives like the target compound .
Biological Activity
3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione (commonly referred to as "compound 1") is a naphthoquinone derivative that has gained attention due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of compound 1, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26O3
- Molecular Weight : 314.42 g/mol
- CAS Number : 3343-37-1
- Structure : The compound features a naphthalene backbone with hydroxyl and alkyl substituents that influence its biological properties.
Synthesis
The synthesis of compound 1 typically involves the functionalization of naphthoquinone derivatives through various organic reactions. The methods can vary but often include approaches such as:
- Mannich Reaction : This method has been employed to create derivatives with enhanced biological activity by introducing different alkyl groups.
- Michael Addition : This reaction is used to modify the naphthoquinone core, enhancing its reactivity and potential therapeutic effects.
Anticancer Activity
Research has demonstrated that compound 1 exhibits significant anticancer properties:
- Mechanism of Action : Compound 1 induces apoptosis in cancer cells through mitochondrial pathways. It has been shown to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Cell Lines Tested : Studies have evaluated its effect on various cancer cell lines, including prostate (PC3) and glioma (CCF-4) cells. In one study, compound 1 exhibited cytotoxic effects at concentrations as low as 10 µM after 72 hours of treatment .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3 | 10 | Apoptosis induction |
| CCF-4 | 15 | Caspase activation |
Antimicrobial Activity
Compound 1 has also shown promise in antimicrobial studies:
- Bacterial Strains Tested : It has been tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth at concentrations ranging from 20 to 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 50 µg/mL |
Antioxidant Activity
The antioxidant capacity of compound 1 has been evaluated using various assays:
- DPPH Assay : Compound 1 showed a significant ability to scavenge free radicals, indicating its potential as an antioxidant agent.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
Case Studies
Several case studies have highlighted the therapeutic potential of compound 1:
- Study on Prostate Cancer :
- Combination Therapy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
